molecular formula C7H8BrN3O2 B14858999 2-(6-Bromo-4-nitropyridin-2-YL)ethanamine

2-(6-Bromo-4-nitropyridin-2-YL)ethanamine

Cat. No.: B14858999
M. Wt: 246.06 g/mol
InChI Key: VWOWRJOTQKWKOI-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-nitropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-4-nitropyridin-2-YL)ethanamine typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the bromination of 2-chloropyridine, followed by nitration to introduce the nitro group. The resulting compound is then reacted with ethylenediamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-4-nitropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(6-Bromo-4-aminopyridin-2-YL)ethanamine, while substitution of the bromine atom can lead to various substituted pyridine derivatives .

Scientific Research Applications

2-(6-Bromo-4-nitropyridin-2-YL)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-4-nitropyridin-2-YL)ethanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

2-(6-bromo-4-nitropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8BrN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2

InChI Key

VWOWRJOTQKWKOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)Br)[N+](=O)[O-]

Origin of Product

United States

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